MK-8245 is a potent, liver-targeted inhibitor of stearoyl-CoA desaturase (SCD), an enzyme involved in lipid metabolism. [, ] It was developed by Merck & Co. as a potential therapeutic agent for the treatment of diabetes and dyslipidemia. [, ] In preclinical studies, MK-8245 demonstrated antidiabetic and antidyslipidemic efficacy with an improved therapeutic window compared to previous SCD inhibitors. [, ]
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid, also known as MK-8245, is a compound that has garnered attention for its role as a potent inhibitor of stearoyl-CoA desaturase (SCD). This enzyme is crucial in lipid metabolism, particularly in the synthesis of monounsaturated fatty acids. The compound is being explored for its therapeutic potential in treating metabolic disorders such as type II diabetes, dyslipidemia, and obesity.
MK-8245 falls under the category of pharmaceutical compounds and specifically acts as a metabolic modulator. Its classification as a stearoyl-CoA desaturase inhibitor positions it within the realm of drugs targeting metabolic pathways.
The synthesis of MK-8245 involves several steps that include the formation of key intermediates. The primary synthetic route typically begins with the preparation of a phenoxy piperidine derivative, which is then modified to include an isoxazole and a tetrazole moiety. The final step involves the addition of an acetic acid group to yield the target compound.
The synthetic process may utilize various organic solvents and reagents such as dimethyl sulfoxide (DMSO), sodium hydroxide, and hydrogen peroxide. Reaction conditions are optimized for yield and purity, often requiring specific temperatures and times to ensure complete reactions .
The molecular formula for 2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid is C17H16BrFN6O4. The structure features several functional groups including bromine, fluorine, and multiple heterocycles which contribute to its pharmacological properties.
MK-8245 primarily undergoes nucleophilic substitution reactions due to the presence of reactive functional groups such as bromine and fluorine. These reactions are essential for modifying the compound's structure to enhance its efficacy or reduce side effects.
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. The reaction conditions are carefully controlled to optimize yields and minimize by-products .
The mechanism of action for MK-8245 involves the inhibition of stearoyl-CoA desaturase (SCD). By blocking this enzyme's activity, MK-8245 reduces the conversion of saturated fatty acids into monounsaturated fatty acids. This reduction leads to decreased triglyceride synthesis and secretion while promoting fatty acid oxidation.
The compound exhibits high potency with IC50 values of 1 nM for human SCD1 and 3 nM for both rat and mouse SCD1. This specificity underscores its potential therapeutic applications in metabolic disorders.
MK-8245 is characterized by its solid state at room temperature with a specific melting point that can vary based on purity. Its solubility profile indicates that it may dissolve in organic solvents but has limited solubility in water.
The chemical stability of MK-8245 under various conditions (e.g., pH variations) is crucial for its application in pharmaceuticals. Studies indicate that it maintains stability over a range of temperatures but may degrade under extreme conditions or prolonged exposure to light.
MK-8245 has significant potential in scientific research related to metabolic diseases. Its role as an SCD inhibitor positions it as a candidate for developing treatments aimed at obesity management, dyslipidemia correction, and improving insulin sensitivity. Ongoing studies are exploring its efficacy in clinical settings to validate its therapeutic benefits further .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: